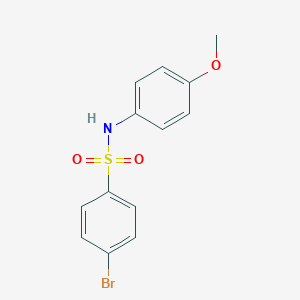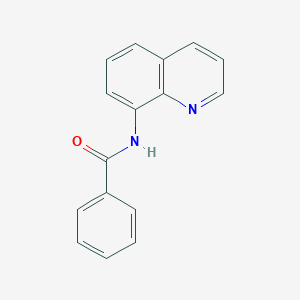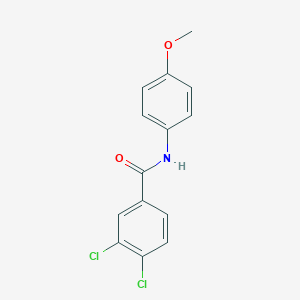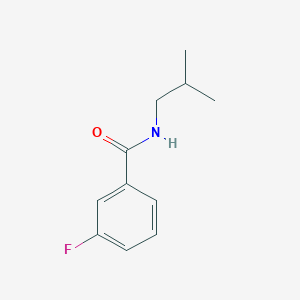
Benzamide, 3-fluoro-N-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of benzamide, 3-fluoro-N-(2-methylpropyl)-, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the development and progression of various diseases. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are involved in the development of cancer and other diseases.
生化和生理效应
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a cancer therapeutic. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on benzamide, 3-fluoro-N-(2-methylpropyl)-. One direction is to further explore its potential as a cancer therapeutic, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various areas of scientific research.
合成方法
Benzamide, 3-fluoro-N-(2-methylpropyl)-, can be synthesized through a multistep process involving the reaction of 3-fluorobenzoyl chloride with 2-methylpropylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable base such as triethylamine. The final product is obtained through purification using column chromatography or recrystallization.
科学研究应用
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
64181-34-6 |
|---|---|
产品名称 |
Benzamide, 3-fluoro-N-(2-methylpropyl)- |
分子式 |
C11H14FNO |
分子量 |
195.23 g/mol |
IUPAC 名称 |
3-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI 键 |
GWVXRPGYQSFSML-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



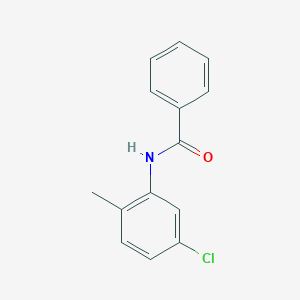
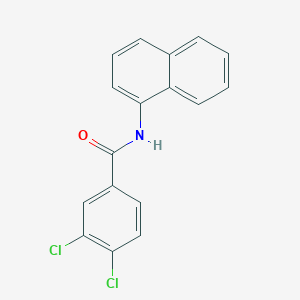
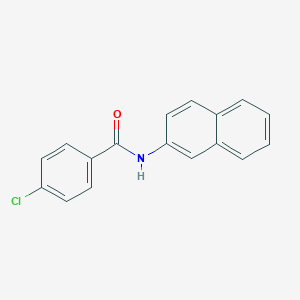
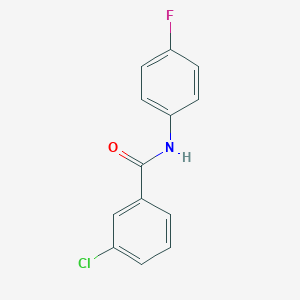

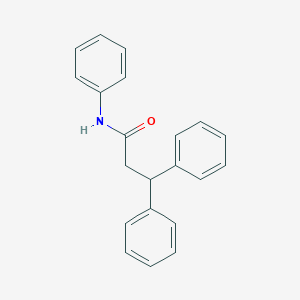
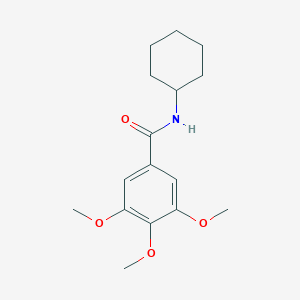
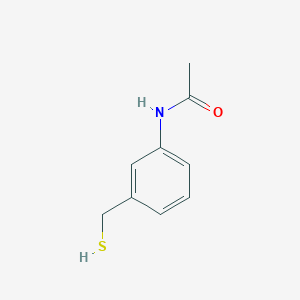
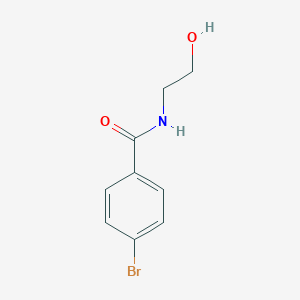
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
